molecular formula C18H23N5 B15034871 {4-[(5-Allyl-2,6-dimethyl-pyrimidin-4-yl)-hydrazonomethyl]-phenyl}-dimethyl-amine

{4-[(5-Allyl-2,6-dimethyl-pyrimidin-4-yl)-hydrazonomethyl]-phenyl}-dimethyl-amine

Cat. No.: B15034871
M. Wt: 309.4 g/mol
InChI Key: ZNQJYLXCHYRDNX-XDHOZWIPSA-N
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Description

4-[(E)-{2-[2,6-DIMETHYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and prop-2-en-1-yl groups, and a hydrazinylidene linkage to a dimethylaniline moiety

Preparation Methods

The synthesis of 4-[(E)-{2-[2,6-DIMETHYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethyl and prop-2-en-1-yl substituents. The hydrazinylidene linkage is then formed through a condensation reaction with an appropriate hydrazine derivative. Finally, the dimethylaniline moiety is introduced via a coupling reaction under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

4-[(E)-{2-[2,6-DIMETHYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new hydrazone derivatives.

Scientific Research Applications

4-[(E)-{2-[2,6-DIMETHYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It may be used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[2,6-DIMETHYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-[(E)-{2-[2,6-DIMETHYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE can be compared with similar compounds such as:

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: This compound also contains a pyrimidine ring and exhibits similar biological activities.

    (5R,6R)-3,6-Dimethyl-5-(prop-1-en-2-yl)-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one: Another compound with a similar structural motif, used in various chemical and biological studies.

The uniqueness of 4-[(E)-{2-[2,6-DIMETHYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE lies in its specific substitution pattern and the presence of the hydrazinylidene linkage, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H23N5

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,6-dimethyl-5-prop-2-enylpyrimidin-4-amine

InChI

InChI=1S/C18H23N5/c1-6-7-17-13(2)20-14(3)21-18(17)22-19-12-15-8-10-16(11-9-15)23(4)5/h6,8-12H,1,7H2,2-5H3,(H,20,21,22)/b19-12+

InChI Key

ZNQJYLXCHYRDNX-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(C(=NC(=N1)C)N/N=C/C2=CC=C(C=C2)N(C)C)CC=C

Canonical SMILES

CC1=C(C(=NC(=N1)C)NN=CC2=CC=C(C=C2)N(C)C)CC=C

Origin of Product

United States

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